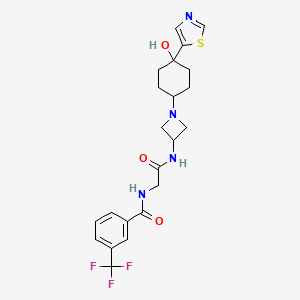

JNJ-41443532

Description

Structure

3D Structure

Properties

CAS No. |

1228650-83-6 |

|---|---|

Molecular Formula |

C22H25F3N4O3S |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C22H25F3N4O3S/c23-22(24,25)15-3-1-2-14(8-15)20(31)27-10-19(30)28-16-11-29(12-16)17-4-6-21(32,7-5-17)18-9-26-13-33-18/h1-3,8-9,13,16-17,32H,4-7,10-12H2,(H,27,31)(H,28,30) |

InChI Key |

CFKBNYUHQSQBSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N2CC(C2)NC(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=CN=CS4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JNJ-41443532; JNJ 41443532; JNJ41443532; JNJ-41443532 Free Base. |

Origin of Product |

United States |

Foundational & Exploratory

JNJ-41443532: A Deep Dive into its Mechanism of Action on Monocyte Recruitment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JNJ-41443532, a selective antagonist of the C-C chemokine receptor type 2 (CCR2), with a specific focus on its role in inhibiting monocyte recruitment. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental setups.

Core Mechanism of Action: CCR2 Antagonism

This compound exerts its pharmacological effect by selectively binding to and inhibiting the C-C chemokine receptor type 2 (CCR2).[1][2][3][4][5][6] CCR2 is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of monocytes from the bone marrow and bloodstream into tissues, a critical process in inflammatory responses.[7][8][9] The primary endogenous ligand for CCR2 is the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[7] By blocking the interaction between CCL2 and CCR2, this compound effectively disrupts the downstream signaling cascade that leads to monocyte chemotaxis and recruitment to sites of inflammation.[2][6]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the table below.

| Parameter | Species | Value | Reference |

| hCCR2 Binding Affinity (IC50) | Human | 37 nM | [1][2][3][4] |

| Functional Antagonism (Chemotaxis IC50) | Human | 30 nM | [1][2][3][4] |

| mCCR2 Binding Affinity (Ki) | Murine | 9.6 µM | [2][3] |

| Inhibition of Leukocyte Influx (ED50) | Murine (in vivo) | 3 mg/kg | [1][2] |

Signaling Pathway of CCL2-CCR2 and Inhibition by this compound

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events crucial for monocyte migration. This compound, by acting as an antagonist, prevents the initiation of this cascade.

Key Experimental Protocols

This section outlines the methodologies for the pivotal experiments used to characterize the mechanism of action of this compound.

CCR2 Radioligand Binding Assay (Competitive Inhibition)

This assay is designed to determine the binding affinity of this compound to the human CCR2 receptor.

Objective: To quantify the IC50 value of this compound for hCCR2.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing human CCR2 (e.g., U2OS-CCR2 cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) is used.

-

Radioligand: A radiolabeled CCR2 ligand (e.g., [3H]-CCR2-RA) is used as the tracer.

-

Competition Assay:

-

A constant concentration of the radioligand is incubated with the cell membranes.

-

Increasing concentrations of this compound are added to compete for binding with the radioligand.

-

The mixture is incubated to reach equilibrium (e.g., 60 minutes at 30°C).

-

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

In Vitro Monocyte Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.

Objective: To determine the functional antagonist potency (IC50) of this compound.

General Protocol:

-

Cell Preparation: Primary human monocytes are isolated from peripheral blood.

-

Chemotaxis Chamber: A Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 5 µm pores) is used.

-

Assay Setup:

-

The lower chamber contains a specific concentration of CCL2 as the chemoattractant.

-

The upper chamber contains the isolated monocytes, which have been pre-incubated with varying concentrations of this compound.

-

-

Incubation: The chamber is incubated for a set period (e.g., 1-4 hours) at 37°C to allow for monocyte migration through the membrane.

-

Quantification of Migration: The number of monocytes that have migrated to the lower chamber is quantified. This can be done by cell counting, or by using a fluorescent dye that binds to the cells followed by fluorescence measurement.

-

Data Analysis: The concentration of this compound that inhibits 50% of the CCL2-induced monocyte migration (IC50) is determined.

In Vivo Thioglycollate-Induced Peritonitis Model

This in vivo model assesses the efficacy of this compound in reducing inflammatory cell recruitment in a living organism.

Objective: To evaluate the in vivo potency (ED50) of this compound in inhibiting monocyte/macrophage influx.

General Protocol:

-

Animal Model: Humanized CCR2 knock-in (hCCR2KI) mice are often used to better translate the findings to human pharmacology.

-

Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of sterile thioglycollate broth, which acts as a potent inflammatory stimulus, inducing the recruitment of leukocytes, particularly monocytes, into the peritoneal cavity.

-

Drug Administration: this compound is administered orally (p.o.) at various doses prior to or at the time of thioglycollate injection.

-

Cell Collection: After a specific period (e.g., 24-72 hours), the mice are euthanized, and the peritoneal cavity is lavaged with a buffered salt solution to collect the recruited inflammatory cells.

-

Cell Analysis: The collected cells are counted, and differential cell counts are performed (e.g., using flow cytometry with specific cell surface markers for monocytes/macrophages) to determine the number of recruited monocytes/macrophages.

-

Data Analysis: The dose of this compound that causes a 50% reduction in the influx of monocytes/macrophages into the peritoneal cavity (ED50) is calculated.

Conclusion

This compound is a potent and selective antagonist of CCR2 that effectively inhibits monocyte recruitment by blocking the CCL2-CCR2 signaling axis. Its mechanism of action is well-supported by in vitro binding and functional assays, as well as in vivo models of inflammation. This targeted approach to modulating the inflammatory response holds promise for the treatment of various diseases where monocyte recruitment is a key pathological feature. This guide provides a foundational understanding of the preclinical pharmacological profile of this compound for researchers and professionals in the field of drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. criver.com [criver.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

JNJ-41443532: A Selective CCR2 Antagonist for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JNJ-41443532 is a potent and selective, orally active antagonist of the C-C chemokine receptor type 2 (CCR2). Developed by Johnson & Johnson Pharmaceutical Research & Development, this small molecule has been investigated for its therapeutic potential in inflammatory conditions, including type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its pharmacological profile, experimental evaluation, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Core Data Summary

The following tables summarize the key quantitative data for this compound, encompassing its in vitro pharmacology, preclinical and clinical pharmacokinetics, and in vivo efficacy.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Reference |

| hCCR2 Binding Affinity (IC50) | Human | 37 nM | [1][2] |

| mCCR2 Binding Affinity (Ki) | Mouse | 9.6 µM | [1][3] |

| Functional Antagonism (Chemotaxis IC50) | Human | 30 nM | [1][2] |

| hERG Channel Inhibition (IC50) | Human | >50 µM | [2] |

Table 2: Preclinical Pharmacokinetics of this compound (Oral Administration)

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUClast (h*ng/mL) | Oral Bioavailability (%) | Reference |

| Dogs | 6.7 | 1617 | 5887 | 70.2 | [4] |

| Non-human Primates | 7.2 | 740 | 3061 | 25.4 | [4] |

Table 3: Clinical Pharmacokinetics of this compound in Healthy Male Volunteers (Single Dose)

| Parameter | Value | Reference |

| Time to Cmax (tmax) | ~2 hours | [2] |

| Elimination Half-life (t½) | ~8 hours | [2] |

Table 4: In Vivo Efficacy of this compound

| Model | Species | Endpoint | ED50 | Reference |

| Thioglycollate-Induced Peritonitis | hCCR2KI Mice | Inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx | 3 mg/kg (p.o., b.i.d.) | [1][2] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of CCR2. The binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2, a G protein-coupled receptor (GPCR), initiates a conformational change in the receptor. This leads to the activation of intracellular G proteins and the subsequent triggering of downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These signaling events ultimately result in the chemotaxis of monocytes and other immune cells to sites of inflammation. This compound competitively binds to CCR2, thereby blocking the binding of CCL2 and inhibiting the downstream signaling events that mediate inflammatory cell recruitment.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setup and procedures used to evaluate the pharmacological properties of this compound.

CCR2 Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound for the CCR2 receptor.

References

In-Depth Technical Guide: Binding Affinity of JNJ-41443532 for Human CCR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of JNJ-41443532 for the human C-C chemokine receptor type 2 (CCR2). The document outlines quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding and Functional Data

This compound, also known as CCR2 antagonist 5, is a selective and orally active antagonist of human CCR2. Its binding affinity and functional antagonism have been quantified through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Species | Value | Assay Type |

| IC50 | Human | 37 nM | Radioligand Binding Assay |

| IC50 | Human | 30 nM | Chemotaxis Assay |

| Ki | Mouse | 9.6 µM | Radioligand Binding Assay |

Table 1: Summary of quantitative affinity and functional data for this compound.

Experimental Protocols

The determination of the binding and functional characteristics of this compound involves several key experimental protocols. The methodologies described below are based on standard practices in the field for characterizing chemokine receptor antagonists.

Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a receptor. In this assay, the test compound (this compound) competes with a radiolabeled ligand for binding to the target receptor, human CCR2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for human CCR2.

Materials:

-

Receptor Source: Membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated ([3H]) or iodinated ([125I]) CCR2 ligand, such as [125I]-CCL2.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Tris-HCl buffer containing MgCl2, CaCl2, and a protease inhibitor cocktail.

-

Filtration System: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Cells expressing human CCR2 are harvested, and the cell membranes are isolated through homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a 96-well plate, the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound are incubated in the assay buffer.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to generate a dose-response curve, from which the IC50 value is determined. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Chemotaxis Assay

The chemotaxis assay assesses the functional ability of an antagonist to inhibit the migration of cells towards a chemoattractant, in this case, a CCR2 ligand like CCL2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a functional chemotaxis assay.

Materials:

-

Cells: A monocytic cell line that endogenously expresses CCR2 (e.g., THP-1 or MonoMac-1) or primary human monocytes.

-

Chemoattractant: Recombinant human CCL2 (MCP-1).

-

Test Compound: this compound at various concentrations.

-

Assay Medium: RPMI 1640 or other suitable cell culture medium, typically containing a low concentration of serum.

-

Chemotaxis Chambers: Transwell® inserts with a polycarbonate membrane (typically 5 µm pore size for monocytes).

Procedure:

-

Cell Preparation: The cells are harvested, washed, and resuspended in assay medium.

-

Assay Setup: The chemoattractant (CCL2) is added to the lower chamber of the Transwell® plate.

-

Compound Incubation: The cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

-

Cell Seeding: The pre-incubated cells are added to the upper chamber of the Transwell® insert.

-

Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant cell migration (e.g., 2-4 hours).

-

Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence.

-

Data Analysis: The percentage of inhibition of cell migration at each concentration of this compound is calculated relative to the vehicle control. A dose-response curve is generated to determine the IC50 value.

Visualizations

CCR2 Signaling Pathway

The C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor (GPCR). Upon binding of its ligand, primarily CCL2 (Monocyte Chemoattractant Protein-1), the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. These pathways are crucial for mediating the inflammatory response, primarily through the recruitment of monocytes and macrophages.

Figure 1: Simplified CCR2 signaling pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the IC50 of an antagonist like this compound.

Figure 2: Workflow for a competitive radioligand binding assay.

This guide provides a detailed overview of the binding affinity of this compound for human CCR2, intended to be a valuable resource for researchers in the field of drug discovery and development. The provided protocols and diagrams offer a clear understanding of the methodologies and biological context for the characterization of this potent CCR2 antagonist.

In-Depth Technical Guide: JNJ-41443532, a C-C Chemokine Receptor 2 (CCR2) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-41443532 is a potent and selective, orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2). Developed by Johnson & Johnson Pharmaceutical Research & Development, this compound has been investigated for its therapeutic potential in inflammatory conditions, notably type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of this compound. Detailed experimental protocols from key preclinical and clinical studies are presented, along with visualizations of the CCR2 signaling pathway and experimental workflows to facilitate a deeper understanding of this investigational drug.

Chemical Structure and Physicochemical Properties

This compound is a complex synthetic molecule belonging to the class of hippuric acids and derivatives.[1] Its chemical structure is characterized by a central 4-azetidinyl-1-aryl-cyclohexane core.

IUPAC Name: N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide[2]

Chemical Formula:

Molecular Weight:

CAS Number:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Water Solubility | 0.00374 mg/mL | ALOGPS[2] |

| logP | 1.58 - 1.75 | Chemaxon, ALOGPS[2] |

| pKa (Strongest Acidic) | 12.93 | Chemaxon[2] |

| pKa (Strongest Basic) | 6.7 | Chemaxon[2] |

| Hydrogen Bond Donor Count | 3 | Chemaxon[2] |

| Hydrogen Bond Acceptor Count | 5 | Chemaxon[2] |

| Polar Surface Area | 94.56 Ų | Chemaxon[2] |

| Rotatable Bond Count | 7 | Chemaxon[2] |

| Refractivity | 116.71 m³·mol⁻¹ | Chemaxon[2] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 is a G protein-coupled receptor that plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. The primary ligand for CCR2 is the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).

In pathological conditions such as insulin resistance and type 2 diabetes, elevated levels of CCL2 in adipose tissue lead to the recruitment of macrophages. These macrophages, in turn, secrete pro-inflammatory cytokines, contributing to a state of chronic, low-grade inflammation and exacerbating insulin resistance.

By binding to CCR2, this compound competitively inhibits the binding of CCL2, thereby blocking the downstream signaling cascade. This inhibition prevents the migration of monocytes and macrophages to inflamed tissues. The key signaling pathways modulated by CCR2 activation, and consequently inhibited by this compound, include the JAK/STAT, MAPK, and PI3K/Akt pathways.

Pharmacokinetics

This compound has been evaluated in preclinical and clinical studies to determine its pharmacokinetic profile. The compound is orally bioavailable.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Study |

| tmax (median) | 2 hours | Human | Phase 2 (NCT01230749)[3] |

| t½ (mean) | ~8 hours | Human | Phase 2 (NCT01230749)[3] |

| Oral Bioavailability | 70.2% | Dog | Preclinical[4] |

| Oral Bioavailability | 25.4% | Non-human Primate | Preclinical[4] |

| Cmax (at 6.7 mg/kg p.o.) | 1617 ng/mL | Dog | Preclinical[4] |

| AUClast (at 6.7 mg/kg p.o.) | 5887 hng/mL | Dog | Preclinical[4] |

| Cmax (at 7.2 mg/kg p.o.) | 740 ng/mL | Non-human Primate | Preclinical[4] |

| AUClast (at 7.2 mg/kg p.o.) | 3061 hng/mL | Non-human Primate | Preclinical[4] |

Key Experimental Protocols

Preclinical Efficacy: Thioglycollate-Induced Peritonitis Model

This model is used to assess the in vivo anti-inflammatory activity of this compound by measuring its ability to inhibit the recruitment of leukocytes.

Methodology:

-

Animal Model: hCCR2 knock-in mice are used.

-

Induction of Peritonitis: Mice are intraperitoneally (i.p.) injected with a sterile solution of thioglycollate broth.

-

Drug Administration: this compound is administered orally (p.o.) twice daily (b.i.d.) at varying doses. A vehicle control group is also included.

-

Peritoneal Lavage: At a specified time point after thioglycollate injection, the peritoneal cavity is washed with phosphate-buffered saline (PBS) to collect the infiltrating cells.

-

Cell Analysis: The collected peritoneal fluid is analyzed to determine the total number of leukocytes. Flow cytometry is used to quantify the populations of monocytes/macrophages and T-lymphocytes.

-

Efficacy Measurement: The dose-dependent inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx into the peritoneal cavity is calculated, and the ED₅₀ (effective dose for 50% inhibition) is determined. For this compound, the ED₅₀ was found to be 3 mg/kg.[3]

Clinical Trial: Phase 2 Study in Type 2 Diabetes Mellitus (NCT01230749)

This study was a double-blind, randomized, placebo- and active comparator-controlled trial to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple oral doses of this compound in subjects with type 2 diabetes mellitus.

Methodology:

-

Study Population: 89 patients with type 2 diabetes mellitus were enrolled.

-

Randomization: Participants were randomized to one of four treatment arms:

-

This compound 250 mg twice daily

-

This compound 1000 mg twice daily

-

Pioglitazone 30 mg once daily (active comparator)

-

Placebo

-

-

Treatment Duration: The treatment period was 4 weeks.

-

Primary Endpoint: The primary outcome measure was the change from baseline in 23-hour weighted mean glucose (WMG).

-

Secondary Endpoints: Secondary outcome measures included changes from baseline in:

-

Fasting plasma glucose (FPG)

-

Insulin resistance (Homeostatic Model Assessment - HOMA-IR)

-

Insulin secretion (Homeostatic Model Assessment - HOMA-%B)

-

Body weight

-

-

Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations.

-

Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic parameters of this compound.

Summary and Conclusion

This compound is a well-characterized CCR2 antagonist with demonstrated preclinical efficacy in a model of inflammation and modest improvements in glycemic parameters in a Phase 2 clinical trial for type 2 diabetes. Its mechanism of action, involving the inhibition of monocyte and macrophage recruitment, targets a key pathway in the pathogenesis of inflammatory diseases. The data presented in this technical guide provide a solid foundation for further research and development of this and similar compounds. The detailed experimental protocols offer a clear basis for the replication and extension of these findings. While the clinical development of this compound for type 2 diabetes has not progressed to later stages, the compound remains a valuable tool for investigating the role of the CCL2-CCR2 axis in various disease states.

References

An In-depth Technical Guide on JNJ-41443532 for the Investigation of Type 2 Diabetes Mellitus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-41443532 is an orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2) that was investigated by Johnson & Johnson for the treatment of type 2 diabetes mellitus (T2DM). The therapeutic rationale for this compound is based on the role of CCR2 in mediating the recruitment of macrophages to adipose tissue, a process implicated in the chronic inflammation that contributes to insulin resistance. This guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of clinical trial findings, and detailed experimental methodologies.

Introduction: The Role of CCR2 in Type 2 Diabetes

Chronic low-grade inflammation in metabolic tissues, particularly adipose tissue, is a key pathophysiological feature of type 2 diabetes. In obesity, adipocytes and other cells within adipose tissue release chemokines, including C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). CCL2 is the primary ligand for CCR2, a receptor expressed on monocytes and macrophages. The binding of CCL2 to CCR2 promotes the migration of these immune cells into adipose tissue.

Once in the adipose tissue, macrophages can adopt a pro-inflammatory M1 phenotype, releasing cytokines such as TNF-α and IL-6. These inflammatory mediators can impair insulin signaling in adipocytes, hepatocytes, and skeletal muscle, leading to systemic insulin resistance. By blocking the CCR2 receptor, this compound was developed to inhibit the recruitment of these inflammatory macrophages, thereby reducing inflammation in adipose tissue and improving insulin sensitivity.

Mechanism of Action: CCR2 Antagonism

This compound is a small molecule antagonist that selectively binds to the CCR2 receptor, preventing its interaction with its ligand, CCL2. This competitive inhibition blocks the downstream signaling cascade that would normally lead to monocyte and macrophage chemotaxis. The intended therapeutic effect is a reduction in the inflammatory burden within key metabolic tissues, leading to an improvement in insulin sensitivity and glycemic control.

Signaling Pathway

The binding of CCL2 to CCR2 on the surface of a monocyte/macrophage activates a G-protein coupled receptor signaling cascade. This leads to the activation of downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately regulate transcription factors that control cell survival, proliferation, migration, and the production of inflammatory cytokines. This compound, by blocking the initial ligand-receptor interaction, inhibits these downstream events.

Clinical Investigation: Phase 2 Study (NCT01230749)

A key clinical study for this compound was a Phase 2, double-blind, randomized, placebo- and active-comparator-controlled, 4-week study to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes mellitus.

Experimental Protocol

Study Design:

-

Phase: 2

-

Design: Randomized, double-blind, placebo-controlled, active-comparator, parallel group.

-

Duration: 4 weeks of treatment with a follow-up period.

-

Population: Patients with type 2 diabetes mellitus.

Treatment Arms:

-

This compound 250 mg (orally, twice daily)

-

This compound 1000 mg (orally, twice daily)

-

Pioglitazone 30 mg (orally, once daily - active comparator)

-

Placebo (orally, twice daily)

Primary Endpoint:

-

Change from baseline in 23-hour weighted mean glucose (WMG).

Secondary Endpoints:

-

Change from baseline in fasting plasma glucose (FPG).

-

Change from baseline in insulin resistance as measured by the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).

-

Change from baseline in beta-cell function as measured by the Homeostatic Model Assessment of Beta-cell function (HOMA-%B).

-

Change from baseline in body weight.

-

Safety and tolerability assessments.

Methodologies

-

Pharmacokinetic Analysis: Plasma concentrations of this compound were likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, a standard for quantitative analysis of small molecules in biological matrices. Key pharmacokinetic parameters determined included Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and t½ (half-life)[1].

-

23-Hour Weighted Mean Glucose (WMG): This was determined by collecting blood samples for glucose measurement at multiple time points over a 23-hour period. The glucose values were then weighted based on the time intervals between measurements to calculate a mean glucose concentration.

-

Fasting Plasma Glucose (FPG): Blood samples were collected after an overnight fast to determine plasma glucose levels.

-

HOMA-IR and HOMA-%B: These indices were calculated from fasting plasma glucose and fasting plasma insulin concentrations using the following formulas:

-

HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5

-

HOMA-%B = (20 x Fasting Insulin (μU/mL)) / (Fasting Glucose (mmol/L) - 3.5)

-

Experimental Workflow

Summary of Clinical Findings

Pharmacokinetics

After oral administration, this compound was absorbed with a median time to maximum plasma concentration (Tmax) of 2 hours[1]. The mean terminal half-life (t½) was approximately 8 hours for both the 250 mg and 1000 mg doses[1]. Plasma systemic exposures increased in a slightly more than dose-proportional manner[1].

| Parameter | Value | Reference |

| Median Tmax | 2 hours | [1] |

| Mean t½ | ~8 hours | [1] |

Pharmacodynamics & Efficacy

After 4 weeks of treatment, the following effects on glycemic parameters were observed:

| Parameter | This compound (250 mg) | This compound (1000 mg) | Pioglitazone (30 mg) | Placebo | Reference |

| Change in 23-h WMG | Significant Reduction vs. Placebo | Reduction vs. Placebo | Significant Reduction vs. Placebo | - | [1] |

| Change in FPG | Significant Reduction vs. Placebo | Reduction vs. Placebo | Significant Reduction vs. Placebo | - | [1] |

| Change in HOMA-IR | Lower | Lower | Significantly Lower | - | [1] |

| Change in HOMA-%B | Significantly Increased | Increased | Increased | - | [1] |

| Change in Body Weight | Decreased | Decreased | Decreased | Decreased | [1] |

Administration of this compound at a dose of 250 mg twice daily resulted in a modest but statistically significant improvement in glycemic parameters compared with placebo[1]. Notably, the improvement in HOMA-%B, an indicator of beta-cell function, was significant only in the 250 mg this compound group[1]. While HOMA-IR was lower in all active treatment groups, the reduction was only statistically significant for pioglitazone[1]. All treatment groups, including placebo, showed a decrease in body weight over the 4-week period[1].

Safety and Tolerability

This compound was generally well tolerated in patients with type 2 diabetes[1]. The incidence of treatment-emergent adverse events was similar across all treatment groups, and there were no clinically significant findings during routine safety assessments[1].

Conclusion

This compound, a CCR2 antagonist, demonstrated a modest improvement in glycemic control in a 4-week Phase 2 study in patients with type 2 diabetes. The mechanism of action, targeting inflammation in adipose tissue by blocking macrophage recruitment, represents a novel approach to treating the underlying insulin resistance in T2DM. While the observed effects on glucose metabolism were statistically significant for the 250 mg dose, the overall magnitude of the effect may not have been sufficient to warrant further development in a competitive landscape. The data generated from the clinical investigation of this compound have, however, contributed to the understanding of the role of the CCL2-CCR2 axis in the pathophysiology of type 2 diabetes.

References

The Early Discovery and Development of JNJ-41443532: A CCR2 Antagonist for Type 2 Diabetes Mellitus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-41443532 is a potent and selective C-C chemokine receptor 2 (CCR2) antagonist developed by Johnson & Johnson Pharmaceutical Research & Development for the potential treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the early discovery, preclinical development, and initial clinical evaluation of this compound. The document details the lead optimization process, key preclinical pharmacology and pharmacokinetic data, and summarizes the findings from Phase 1 and 2 clinical trials. Methodologies for key experiments are provided, and signaling pathways are illustrated to offer a complete picture of the development of this compound.

Introduction: Targeting the CCR2 Pathway in Type 2 Diabetes

Chronic low-grade inflammation is increasingly recognized as a key pathophysiological component of type 2 diabetes mellitus. Macrophage infiltration into adipose tissue, mediated by the interaction of monocyte chemoattractant protein-1 (MCP-1) with its receptor CCR2, is a critical step in this inflammatory cascade. This process contributes to insulin resistance, a hallmark of T2DM. Therefore, antagonism of the CCR2 receptor presents a promising therapeutic strategy to mitigate inflammation and improve glycemic control in patients with T2DM. This compound emerged from a dedicated discovery program aimed at identifying small molecule CCR2 antagonists with suitable properties for clinical development.

Discovery and Lead Optimization

This compound was identified through a focused lead optimization campaign starting from a novel series of 4-azetidinyl-1-aryl-cyclohexanes. The discovery process aimed to identify a potent and selective CCR2 antagonist with a favorable safety profile, particularly with respect to off-target effects such as hERG channel inhibition, which can lead to cardiac arrhythmias.

A key breakthrough in the program was the discovery that divergent structure-activity relationships (SAR) existed for CCR2 potency and hERG activity. This allowed for the systematic modification of the chemical scaffold to enhance CCR2 binding affinity while simultaneously reducing hERG liability. This effort led to the identification of compound 8d , which is believed to be this compound or a closely related analog. This compound demonstrated a potent and selective profile, making it a suitable candidate for further development.

Synthesis of this compound (Compound 8d)

The synthesis of the 4-azetidinyl-1-thiazoyl-cyclohexane series, exemplified by compound 8d, is outlined below. The key steps involve the formation of the cyclohexane core, introduction of the azetidine and thiazole moieties, and subsequent modifications to achieve the final compound.

(Detailed, step-by-step synthesis protocol would be included here if publicly available. The following is a high-level representation based on the published scheme.)

-

Step 1: Formation of the Cyclohexanone Intermediate: The synthesis begins with a commercially available protected cyclohexanone derivative.

-

Step 2: Introduction of the Thiazole Moiety: The thiazole ring is introduced via a nucleophilic addition to the cyclohexanone.

-

Step 3: Deprotection and Reductive Amination: The protecting group on the cyclohexane is removed, followed by reductive amination to introduce the azetidine ring, yielding a mixture of cis and trans isomers.

-

Step 4: Isomer Separation: The desired cis isomer (8d) is separated from the trans isomer via column chromatography.

Preclinical Pharmacology

A comprehensive preclinical pharmacology program was conducted to characterize the in vitro and in vivo properties of this compound.

In Vitro Pharmacology

The in vitro activity of this compound was assessed through a series of binding and functional assays. The compound demonstrated potent antagonism of the human CCR2 receptor and high selectivity over other chemokine receptors and the hERG channel.

| Parameter | Result |

| hCCR2 Binding Affinity (IC₅₀) | 37 nM |

| Chemotaxis (IC₅₀) | 30 nM |

| hERG Inhibition (IC₅₀) | >50 µM |

| Table 1: In Vitro Potency and Selectivity of this compound (Compound 8d) |

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in a murine model of inflammation. The compound demonstrated dose-dependent inhibition of leukocyte and monocyte/macrophage influx.

| Model | Endpoint | Result (ED₅₀) |

| Thioglycollate-induced peritonitis in hCCR2KI mice | Inhibition of leukocyte and monocyte/macrophage influx | 3 mg/kg |

| Table 2: In Vivo Efficacy of this compound (Compound 8d) |

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in multiple species to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies indicated that the compound possessed amendable oral bioavailability in dogs and primates, supporting its development as an oral therapeutic.

Clinical Development

This compound progressed into clinical development with a series of Phase 1 and Phase 2 studies to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with type 2 diabetes.

Phase 1 Studies

Two Phase 1 studies were completed in healthy volunteers:

-

NCT01105780: A single-dose study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male and female Caucasian and male Japanese subjects.

-

NCT01106469: A single and multiple ascending dose study to investigate the safety, tolerability, food effect, pharmacokinetics, and pharmacodynamics of this compound in healthy male subjects.

These studies established a preliminary safety and pharmacokinetic profile for the compound, allowing for dose selection in subsequent patient studies.

Phase 2 Study (NCT01230749)

A Phase 2, double-blind, randomized, placebo- and active comparator-controlled, 4-week study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple oral doses of this compound in subjects with type 2 diabetes mellitus.

| Parameter | 250 mg this compound (Twice Daily) | 1000 mg this compound (Twice Daily) | Pioglitazone (30 mg Once Daily) | Placebo |

| Pharmacokinetics | ||||

| Median tₘₐₓ (h) | 2 | 2 | - | - |

| Mean t½ (h) | ~8 | ~8 | - | - |

| Pharmacodynamics (Change from Baseline) | ||||

| 23-h Weighted Mean Glucose (WMG) | Statistically significant reduction | Reduction (not statistically significant) | Statistically significant reduction | - |

| Fasting Plasma Glucose (FPG) | Statistically significant reduction | Reduction (not statistically significant) | Statistically significant reduction | - |

| HOMA-IR | Reduction (not statistically significant) | Reduction (not statistically significant) | Statistically significant reduction | - |

| HOMA-%B | Statistically significant increase | Increase (not statistically significant) | Increase (not statistically significant) | - |

| Table 3: Summary of Key Findings from the Phase 2 Study of this compound in Patients with T2DM[1] |

The study showed that administration of this compound resulted in a modest improvement in glycemic parameters compared with placebo and was generally well-tolerated.[1]

Experimental Protocols

hCCR2 Binding Assay

(A detailed, step-by-step protocol for the hCCR2 binding assay would be included here, specifying cell lines, radioligands, incubation conditions, and detection methods, if publicly available.)

A representative protocol would involve:

-

Preparation of cell membranes from a cell line stably expressing human CCR2.

-

Incubation of the membranes with a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) in the presence of varying concentrations of this compound.

-

Separation of bound and free radioligand by filtration.

-

Quantification of bound radioactivity using a gamma counter.

-

Calculation of IC₅₀ values by non-linear regression analysis.

Chemotaxis Assay

(A detailed, step-by-step protocol for the chemotaxis assay would be included here, specifying cell types, chemoattractants, assay plates, and cell migration quantification methods, if publicly available.)

A typical protocol would utilize a Boyden chamber or a similar multi-well plate with a porous membrane and would involve:

-

Isolation of primary monocytes or a monocytic cell line.

-

Loading of the lower chamber with a chemoattractant (e.g., MCP-1) and varying concentrations of this compound.

-

Addition of the cell suspension to the upper chamber.

-

Incubation to allow for cell migration through the porous membrane.

-

Quantification of migrated cells by staining and counting or by using a fluorescent dye.

-

Calculation of IC₅₀ values based on the inhibition of cell migration.

Thioglycollate-Induced Peritonitis Model

(A detailed, step-by-step protocol for the thioglycollate-induced peritonitis model would be included here, specifying the mouse strain, thioglycollate administration, this compound dosing, and peritoneal lavage and cell counting procedures, if publicly available.)

The general procedure involves:

-

Intraperitoneal injection of sterile thioglycollate broth into human CCR2 knock-in (hCCR2KI) mice to induce inflammation.

-

Oral administration of this compound or vehicle at specified time points.

-

Euthanasia of the mice at a predetermined time after thioglycollate injection.

-

Collection of peritoneal exudate cells by lavage with phosphate-buffered saline (PBS).

-

Staining of the collected cells with specific antibodies for flow cytometric analysis to quantify the number of leukocytes, monocytes, and macrophages.

-

Calculation of the dose-dependent inhibition of cell infiltration to determine the ED₅₀.

Visualizations

CCR2 Signaling Pathway

Caption: Simplified CCR2 signaling cascade.

Drug Discovery Workflow

Caption: this compound development pipeline.

Conclusion

The early development of this compound represents a successful application of rational drug design to identify a potent and selective CCR2 antagonist with a promising preclinical profile. The lead optimization strategy effectively mitigated hERG liability while maintaining high affinity for the target receptor. The subsequent clinical evaluation in Phase 1 and 2 trials provided initial evidence of safety and a modest, though statistically significant, effect on glycemic parameters in patients with type 2 diabetes. While the development of this compound did not progress to later stages, the program provides valuable insights into the targeting of the CCR2 pathway for metabolic diseases and serves as a case study in overcoming common challenges in drug discovery.

References

JNJ-41443532 synonyms and alternative names in literature

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

JNJ-41443532 is an investigational small molecule that acts as a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). Developed by Johnson & Johnson, this compound has been evaluated in clinical trials for its potential therapeutic effects in type 2 diabetes mellitus. This technical guide provides a comprehensive overview of this compound, including its synonyms, alternative names, mechanism of action, available quantitative data, and detailed experimental methodologies based on publicly available literature.

Synonyms and Alternative Names

This compound is identified in scientific literature and databases through several synonyms and chemical identifiers.

| Identifier Type | Identifier |

| Development Name | This compound |

| Synonym | CCR2 Antagonist 5 |

| Chemical Name | N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide |

| Alternative Forms | This compound monohydrate, this compound-zap |

| CAS Number | 1228650-83-6 (Parent), 1228651-46-4 (Monohydrate) |

Mechanism of Action: CCR2 Antagonism

This compound exerts its pharmacological effects by competitively inhibiting the binding of the chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), to its receptor, CCR2. The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation. In the context of metabolic diseases such as type 2 diabetes, this pathway is implicated in the infiltration of macrophages into adipose tissue, which contributes to a state of chronic, low-grade inflammation and insulin resistance. By blocking this interaction, this compound aims to reduce macrophage accumulation in key metabolic tissues and thereby ameliorate inflammation and improve insulin sensitivity.

CCL2-CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to cellular responses such as chemotaxis, proliferation, and survival. The diagram below illustrates the key components of this pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value |

| hCCR2 Binding Affinity (IC50) | Human | 37 nM |

| Chemotaxis Inhibition (IC50) | Human | 30 nM |

| mCCR2 Binding Affinity (Ki) | Murine | 9.6 µM |

Table 2: In Vivo Efficacy (Mouse Model)

| Parameter | Model | Value (ED50) |

| Inhibition of Leukocyte Influx | Thioglycollate-induced peritonitis | 3 mg/kg |

Table 3: Phase 2 Clinical Trial Pharmacokinetics (NCT01230749)

| Parameter | Value |

| Median Time to Maximum Concentration (tmax) | 2 hours |

| Mean Elimination Half-life (t½) | ~8 hours |

Experimental Protocols

This section provides an overview of the methodologies likely employed in the characterization of this compound, based on standard practices in the field. Note: Specific, proprietary protocols from Johnson & Johnson are not publicly available.

Radioligand Binding Assay (for IC50 Determination)

This assay is used to determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to the CCR2 receptor.

Workflow:

Detailed Steps:

-

Membrane Preparation: Cell lines overexpressing human CCR2 (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction containing the receptor is isolated by centrifugation.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR2 ligand (e.g., 125I-CCL2), and varying concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand using a filtration method. The contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC50 value.

Chemotaxis Assay (for Functional Antagonism)

This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Workflow:

Detailed Steps:

-

Cell Preparation: CCR2-expressing cells, such as primary human monocytes or a monocytic cell line (e.g., THP-1), are isolated and suspended in a suitable buffer.

-

Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a transwell plate) is used. The lower chamber is filled with media containing CCL2 as the chemoattractant. The upper and lower chambers are separated by a microporous membrane.

-

Treatment: The cells are pre-incubated with various concentrations of this compound or a vehicle control before being added to the upper chamber.

-

Incubation: The chamber is incubated for a period of time (typically a few hours) at 37°C in a humidified incubator to allow the cells to migrate through the membrane towards the CCL2 gradient.

-

Quantification of Migration: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a plate reader-based method (e.g., using a fluorescent dye).

-

Data Analysis: The number of migrated cells is plotted against the concentration of this compound. The IC50 value, representing the concentration that causes 50% inhibition of chemotaxis, is calculated from the dose-response curve.

Conclusion

This compound is a well-characterized CCR2 antagonist with demonstrated in vitro and in vivo activity. Its mechanism of action, targeting the CCL2-CCR2 inflammatory axis, holds therapeutic promise for metabolic diseases. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in this compound and the broader field of CCR2 antagonism. Further publication of detailed clinical trial results will be crucial in fully elucidating the therapeutic potential of this compound.

JNJ-41443532: A Deep Dive into its Antagonistic Effect on Chemokine-Mediated Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-41443532, a selective antagonist of the C-C chemokine receptor 2 (CCR2), represents a significant area of investigation in the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize the inhibitory effects of this compound on chemokine-mediated inflammation. The primary mechanism of action for this molecule is its interference with the CCL2 (also known as MCP-1)/CCR2 signaling axis, a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.

Core Mechanism: Antagonism of the CCL2/CCR2 Signaling Pathway

The chemokine receptor CCR2 and its primary ligand, CCL2, are key players in orchestrating the migration of monocytes from the bloodstream into tissues, a fundamental step in the inflammatory cascade.[1] This process is central to the pathogenesis of numerous inflammatory and autoimmune diseases. This compound exerts its anti-inflammatory effects by binding to CCR2, thereby preventing the binding of CCL2 and inhibiting the subsequent downstream signaling events that lead to monocyte chemotaxis.

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. This includes the activation of several key signaling pathways such as the PI3K/Akt, JAK/STAT, and MAPK pathways. These pathways ultimately regulate gene expression and cellular responses, including cell survival, proliferation, and, most critically for inflammation, cell migration. By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signals.

Quantitative Efficacy of this compound

The potency of this compound has been quantified through a series of in vitro and in vivo studies. The data from these key experiments are summarized below, demonstrating its efficacy in inhibiting CCR2 binding, functional chemotaxis, and in a relevant animal model of inflammation.

| Parameter | Value | Assay Type | Species/Cell Line |

| hCCR2 Binding Affinity (IC50) | 37 nM | Radioligand Binding Assay | Human |

| Functional Antagonism (IC50) | 30 nM | Chemotaxis Assay | Not Specified |

| In Vivo Efficacy (ED50) | 3 mg/kg | Thioglycollate-Induced Peritonitis | hCCR2KI Mice |

Table 1: Summary of Quantitative Data for this compound[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used to generate the quantitative data presented above, as described in the primary literature.[2]

Human CCR2 (hCCR2) Radioligand Binding Assay

This assay was performed to determine the binding affinity of this compound to the human CCR2 receptor.

Protocol:

-

Membrane Preparation: Membranes were prepared from a cell line stably expressing the human CCR2 receptor.

-

Reaction Mixture: The binding assay was conducted in a 96-well plate format in a total volume of 200 µL of assay buffer (25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA).

-

Radioligand: [125I]MCP-1 was used as the radioligand.

-

Incubation: Membranes were incubated with the radioligand and varying concentrations of this compound for 60 minutes at room temperature.

-

Termination and Filtration: The binding reaction was terminated by rapid filtration through a GF/C filter plate that had been pre-treated with 0.5% polyethyleneimine. The filters were then washed with cold wash buffer (10 mM Tris-HCl, pH 7.4, 150 mM NaCl).

-

Quantification: The radioactivity retained on the filters was quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.

Chemotaxis Assay

This functional assay was used to assess the ability of this compound to inhibit the migration of cells towards a chemoattractant.

Protocol:

-

Cell Preparation: A suitable monocytic cell line endogenously expressing CCR2 was used. Cells were washed and resuspended in assay medium.

-

Chemotaxis Chamber: A 96-well chemotaxis chamber with a polycarbonate filter (5 µm pore size) separating the upper and lower wells was used.

-

Chemoattractant and Inhibitor: The lower wells contained the chemoattractant (recombinant human MCP-1/CCL2). The upper wells contained the cell suspension pre-incubated with various concentrations of this compound.

-

Incubation: The chamber was incubated for 90 minutes at 37°C in a humidified incubator with 5% CO2.

-

Cell Staining and Quantification: After incubation, non-migrated cells on the top of the filter were removed. The cells that had migrated to the bottom of the filter were fixed and stained. The number of migrated cells was quantified by microscopy or using a plate reader after cell lysis and addition of a fluorescent dye.

-

Data Analysis: The concentration of this compound that inhibited 50% of the cell migration induced by MCP-1 (IC50) was determined.

Thioglycollate-Induced Peritonitis in hCCR2KI Mice

This in vivo model was employed to evaluate the efficacy of this compound in a model of acute inflammation.

Protocol:

-

Animal Model: Human CCR2 knock-in (hCCR2KI) mice were used, which express the human CCR2 receptor, making the model more relevant to human pharmacology.

-

Drug Administration: this compound was administered orally (p.o.) to the mice at various doses.

-

Induction of Peritonitis: Thirty minutes after drug administration, peritonitis was induced by intraperitoneal (i.p.) injection of sterile thioglycollate broth.

-

Peritoneal Lavage: Four hours after the thioglycollate injection, the mice were euthanized, and the peritoneal cavity was lavaged with phosphate-buffered saline (PBS) to collect the infiltrating cells.

-

Cell Quantification and Analysis: The total number of leukocytes in the peritoneal lavage fluid was determined using a cell counter. Differential cell counts (monocytes/macrophages, neutrophils, and lymphocytes) were performed using flow cytometry or cytospin preparations followed by staining.

-

Data Analysis: The dose of this compound that resulted in a 50% reduction in the influx of leukocytes into the peritoneal cavity (ED50) was calculated.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent and selective antagonist of the CCR2 receptor. Its ability to inhibit CCL2-mediated chemotaxis in vitro and reduce leukocyte infiltration in an in vivo model of inflammation underscores its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for further research and development in the field of chemokine-mediated inflammation.

References

- 1. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Discovery of a 4âAzetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

JNJ-41443532: Application Notes and Protocols for In Vitro Chemotaxis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-41443532 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in mediating the migration of monocytes and other immune cells to sites of inflammation.[3] This axis is implicated in a variety of inflammatory and autoimmune diseases.[3] These application notes provide a detailed protocol for utilizing this compound as an inhibitor in in vitro chemotaxis assays, a fundamental tool for studying cell migration in response to chemical gradients.[1]

Mechanism of Action: The CCL2/CCR2 Signaling Pathway

The CCL2/CCR2 signaling axis is a key driver of monocyte and macrophage recruitment during inflammatory responses.[3] Upon binding of CCL2 to its G protein-coupled receptor, CCR2, a cascade of downstream signaling events is initiated.[4][5][6] This leads to cellular responses including actin polymerization, cytoskeletal rearrangement, and ultimately, directed cell movement or chemotaxis.[7] this compound exerts its inhibitory effect by blocking the binding of CCL2 to CCR2, thereby preventing the initiation of this signaling cascade and inhibiting cell migration.

Below is a diagram illustrating the CCL2/CCR2 signaling pathway leading to chemotaxis.

Caption: Diagram of the CCL2/CCR2 signaling cascade leading to chemotaxis and its inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound in relation to its activity on CCR2.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (IC50) | 37 nM | Human CCR2 | [1][2] |

| Functional Antagonism (Chemotaxis IC50) | 30 nM | Human CCR2 | [1][2] |

| Binding Affinity (Ki) | 9.6 µM | Mouse CCR2 | [1][2] |

Experimental Protocol: In Vitro Chemotaxis Assay (Transwell/Boyden Chamber)

This protocol outlines a common method for assessing the inhibitory effect of this compound on the chemotaxis of CCR2-expressing cells, such as human monocytes or the monocytic cell line THP-1, towards a CCL2 gradient.

Materials

-

Cells: CCR2-expressing cells (e.g., primary human monocytes, THP-1 cell line).

-

Chemoattractant: Recombinant Human CCL2/MCP-1.

-

Inhibitor: this compound.

-

Assay Medium: Serum-free RPMI 1640 or other suitable basal medium.

-

Transwell Inserts: 5 µm pore size for monocytes.

-

24-well plate: To house the transwell inserts.

-

Cell detachment solution: (if using adherent cells).

-

Detection Reagent: Calcein-AM or other cell viability/counting reagent.

-

Plate reader: With appropriate filters for fluorescence detection.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro chemotaxis assay.

Caption: A step-by-step workflow for conducting an in vitro chemotaxis assay using a transwell system.

Detailed Procedure

-

Cell Preparation:

-

Culture CCR2-expressing cells to a sufficient density. For THP-1 cells, maintain in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Prior to the assay, starve the cells in serum-free medium for 2-4 hours to reduce background migration.

-

Harvest cells and resuspend in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Prepare a dilution series of this compound in serum-free assay medium. A typical concentration range to test would be from 1 nM to 1 µM to capture the IC50.

-

Prepare the chemoattractant solution. A final concentration of 10-50 ng/mL of CCL2 in the lower chamber is a good starting point.

-

Add 600 µL of the CCL2 solution to the lower wells of the 24-well plate. For negative controls, add serum-free medium only.

-

Pre-incubate the cell suspension with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Carefully place the transwell inserts into the wells of the 24-well plate.

-

Add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

-

Quantification of Migration:

-

After incubation, carefully remove the transwell inserts from the plate.

-

Gently remove the non-migrated cells from the top side of the membrane using a cotton swab.

-

To quantify the migrated cells in the bottom chamber, a variety of methods can be used. One common method is to lyse the cells and use a fluorescent dye like Calcein-AM, which measures viable cells.

-

Alternatively, the membrane of the transwell insert can be fixed and stained (e.g., with crystal violet), and the migrated cells can be counted under a microscope.

-

Data Analysis

-

Calculate the percentage of migrating cells for each condition relative to the positive control (CCL2 alone).

-

Plot the percentage of migration against the log concentration of this compound.

-

Determine the IC50 value of this compound for chemotaxis inhibition by fitting the data to a four-parameter logistic curve.

Summary of Experimental Parameters

The following table provides a summary of recommended starting parameters for a chemotaxis assay with this compound. These may require optimization for specific cell types and experimental conditions.

| Parameter | Recommended Value | Notes |

| Cell Type | Human Monocytes, THP-1 | Any cell line with endogenous or expressed CCR2. |

| Cell Density | 1 x 10^5 cells/well | In 100 µL added to the upper chamber. |

| Chemoattractant (CCL2) | 10 - 50 ng/mL | Added to the lower chamber. |

| This compound Concentration | 1 nM - 1 µM | A dilution series to determine IC50. |

| Incubation Time | 2 - 4 hours | Optimize for your specific cell type. |

| Transwell Pore Size | 5 µm | Appropriate for monocyte migration. |

Conclusion

This compound is a valuable tool for studying the role of the CCL2/CCR2 axis in cellular migration. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute in vitro chemotaxis assays to investigate the inhibitory potential of this compound and to further explore the mechanisms of chemokine-mediated cell recruitment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNJ-41443532 in a THP-1 Cell Migration Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine signaling plays a pivotal role in directing the migration of immune cells to sites of inflammation, a fundamental process in both normal immune surveillance and various pathological conditions. The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the recruitment of monocytes and macrophages to inflamed tissues. Dysregulation of the CCR2/CCL2 axis is implicated in a range of inflammatory and metabolic diseases.

JNJ-41443532 is a potent and selective antagonist of the CCR2 receptor[1]. By blocking the interaction between CCL2 and CCR2, this compound is expected to inhibit the migration of CCR2-expressing cells, such as the human monocytic cell line THP-1. These cells are extensively used as an in vitro model to study monocyte and macrophage biology, including chemotaxis.

This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a THP-1 cell migration assay. The provided methodologies are intended to guide researchers in assessing the inhibitory potential of this compound on monocyte chemotaxis.

Principle of the Assay

The THP-1 cell migration assay is a widely used method to study the chemotactic response of monocytic cells towards a chemical gradient. The assay typically employs a Boyden chamber or a Transwell® insert system. In this setup, THP-1 cells are placed in the upper chamber of the insert, which has a porous membrane. The lower chamber contains a chemoattractant, such as CCL2. Cells migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

The inhibitory effect of this compound is quantified by pre-incubating the THP-1 cells with the compound before adding them to the upper chamber. A reduction in the number of migrated cells in the presence of this compound, as compared to a vehicle control, indicates the compound's antagonistic activity on CCR2-mediated cell migration.

Signaling Pathway

The binding of CCL2 to its receptor, CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the activation of downstream pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These signaling cascades culminate in actin polymerization, cytoskeletal rearrangement, and ultimately, directed cell movement or chemotaxis. This compound, as a CCR2 antagonist, blocks the initial ligand-receptor interaction, thereby inhibiting these downstream signaling events and subsequent cell migration.

Caption: Signaling pathway of CCL2-induced cell migration via CCR2 and its inhibition by this compound.

Experimental Protocols

Materials and Reagents

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

This compound (prepare stock solution in DMSO)

-

Recombinant Human CCL2/MCP-1 (chemoattractant)

-

DMSO (vehicle control)

-

Bovine Serum Albumin (BSA)

-

PBS (Phosphate Buffered Saline), sterile

-

Trypan Blue solution

-

Calcein-AM or other suitable fluorescent dye for cell counting

-

24-well Transwell® plates (e.g., 5 µm pore size)

-

Fluorescence plate reader

Cell Culture

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.

-

Keep the cell density between 2 x 10^5 and 8 x 10^5 cells/mL for optimal health and migratory capacity[2][3].

-

Subculture the cells every 2-3 days.

THP-1 Cell Migration Assay Protocol

-

Cell Preparation:

-

The day before the assay, seed THP-1 cells at a density of approximately 5 x 10^5 cells/mL.

-

On the day of the assay, harvest the cells by centrifugation (300 x g for 5 minutes).

-

Wash the cells once with serum-free RPMI-1640 medium.

-

Resuspend the cell pellet in serum-free RPMI-1640 containing 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.

-

Perform a cell count using a hemocytometer and Trypan Blue to ensure viability is >95%.

-

-

Compound Preparation and Incubation:

-

Prepare serial dilutions of this compound in serum-free RPMI-1640 with 0.1% BSA. The final DMSO concentration should be kept constant across all conditions (e.g., ≤ 0.1%).

-

In separate tubes, mix the cell suspension with the different concentrations of this compound or vehicle (DMSO).

-

Incubate the cells with the compound for 30-60 minutes at 37°C.

-

-

Assay Setup:

-

Prepare the chemoattractant solution by diluting recombinant human CCL2 in serum-free RPMI-1640 with 0.1% BSA to the desired concentration (e.g., 10-50 ng/mL, to be optimized).

-

Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate.

-

For the negative control (random migration), add 600 µL of serum-free RPMI-1640 with 0.1% BSA to separate wells.

-

Carefully place the Transwell® inserts into the wells, ensuring no air bubbles are trapped underneath.

-

Add 100 µL of the pre-incubated cell suspension (containing this compound or vehicle) to the upper chamber of each insert. This corresponds to 1 x 10^5 cells per insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may need to be determined empirically.

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell® inserts from the wells.

-

To quantify migrated cells, a common method is to use a fluorescent dye like Calcein-AM. Add a lysis buffer containing the dye to the lower wells and incubate as per the manufacturer's instructions.

-

Read the fluorescence intensity using a fluorescence plate reader. The fluorescence signal is directly proportional to the number of migrated cells.

-

Alternatively, migrated cells can be directly counted. Aspirate the media from the lower chamber, centrifuge to pellet the cells, and count them using a hemocytometer or an automated cell counter.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the THP-1 cell migration assay with this compound.

Data Presentation

The results of the THP-1 cell migration assay can be presented in a tabular format for clear comparison. The data should be normalized to the positive control (chemoattractant alone) to represent the percent inhibition of migration.

Table 1: Inhibition of CCL2-Induced THP-1 Cell Migration by this compound

| Treatment Condition | This compound Conc. (nM) | Migrated Cells (Relative Fluorescence Units ± SD) | % Migration | % Inhibition |

| Negative Control (No CCL2) | 0 | 150 ± 25 | 5.2% | - |

| Positive Control (CCL2 only) | 0 | 2890 ± 150 | 100% | 0% |

| This compound | 1 | 2150 ± 120 | 74.4% | 25.6% |

| This compound | 10 | 1230 ± 95 | 42.6% | 57.4% |

| This compound | 100 | 450 ± 50 | 15.6% | 84.4% |

| This compound | 1000 | 180 ± 30 | 6.2% | 93.8% |

Data presented are hypothetical and for illustrative purposes only. SD = Standard Deviation.

From this data, an IC50 value (the concentration of inhibitor that reduces the response by 50%) can be calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Troubleshooting and Considerations

-

Low Migration in Positive Control:

-

Ensure the health and viability of the THP-1 cells. Use cells at a low passage number.

-

Optimize the concentration of the chemoattractant (CCL2). A dose-response curve for CCL2 should be performed.

-

Check the pore size of the Transwell® insert; 5 µm is generally suitable for THP-1 cells.

-

Optimize the incubation time.

-

-

High Background in Negative Control:

-

Ensure cells are properly washed to remove any residual serum or chemoattractants.

-

Minimize the time cells are kept in serum-free media to prevent spontaneous activation.

-

-

Compound Solubility and Cytotoxicity:

-

Ensure this compound is fully dissolved in DMSO before further dilution.

-

Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to confirm that the observed inhibition of migration is not due to cell death.

-

Conclusion

The THP-1 cell migration assay is a robust and reliable method for evaluating the efficacy of CCR2 antagonists like this compound. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively characterize the inhibitory potential of this compound on monocyte chemotaxis. This in vitro data is crucial for the preclinical assessment and further development of this compound as a potential therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols: JNJ-41443532 in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of JNJ-41443532, a potent and selective CCR2 antagonist, in a common mouse model of acute inflammation. The included data and methodologies are intended to guide researchers in designing and executing in vivo studies to evaluate the anti-inflammatory efficacy of this compound.

Introduction